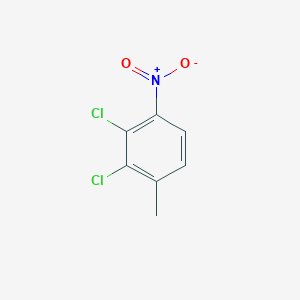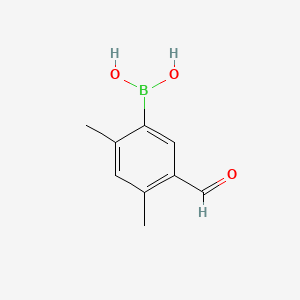
4,4,4-Trifluoro-3,3-dimethylbutanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,4-Trifluoro-3,3-dimethylbutanal is an organic compound with the molecular formula C6H9F3O It is characterized by the presence of three fluorine atoms and two methyl groups attached to a butanal backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-3,3-dimethylbutanal typically involves the reaction of ethyl trifluoroacetate with a Grignard reagent. The process includes the following steps:
Preparation of the Grignard Reagent: Ethyl trifluoroacetate reacts with a Grignard reagent to form benzyloxy-substituted alkyl-trifluoromethyl ketone.
Reduction Reaction: The benzyloxy-substituted alkyl-trifluoromethyl ketone undergoes a reduction reaction to produce 1-benzyloxy-trifluoro-substituted alkyl.
Hydrolysis: The final step involves hydrolyzing the 1-benzyloxy-trifluoro-substituted alkyl to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of ethyl trifluoroacetate and Grignard reagents remains central to the process, with modifications to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4,4,4-Trifluoro-3,3-dimethylbutanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Produces trifluoromethyl carboxylic acids.
Reduction: Yields trifluoromethyl alcohols.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4,4,4-Trifluoro-3,3-dimethylbutanal has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4,4,4-Trifluoro-3,3-dimethylbutanal involves its interaction with molecular targets through its trifluoromethyl groups. These groups enhance the compound’s ability to form hydrogen bonds and interact with biological molecules. The pathways involved include:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Signal Transduction: It may interfere with cellular signaling pathways by modifying protein interactions
Comparación Con Compuestos Similares
Similar Compounds
4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid: Similar in structure but contains an additional trifluoromethyl group.
4,4,4-Trifluoro-3-(indole-3-)butyric acid: Contains an indole group, making it a potent plant growth regulator
Uniqueness
4,4,4-Trifluoro-3,3-dimethylbutanal is unique due to its specific arrangement of trifluoromethyl and methyl groups, which confer distinct chemical properties and reactivity. This makes it valuable in various synthetic and research applications.
Propiedades
Número CAS |
106265-79-6 |
|---|---|
Fórmula molecular |
C6H9F3O |
Peso molecular |
154.13 g/mol |
Nombre IUPAC |
4,4,4-trifluoro-3,3-dimethylbutanal |
InChI |
InChI=1S/C6H9F3O/c1-5(2,3-4-10)6(7,8)9/h4H,3H2,1-2H3 |
Clave InChI |
FMTVAYVETMIKHT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



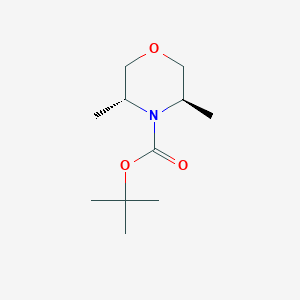
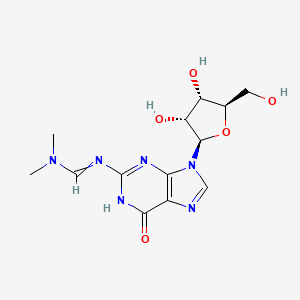
![Tert-Butyl 2-(3-(Ethoxycarbonyl)Pyrazolo[1,5-A]Pyrimidin-7-Yl)Morpholine-4-Carboxylate](/img/structure/B14027190.png)

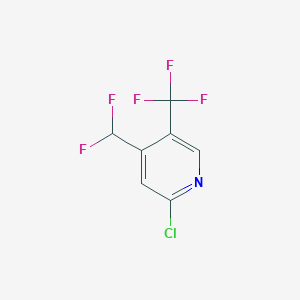
![3-Methylbenzo[D]isothiazol-6-amine](/img/structure/B14027212.png)



![6-(Tert-butoxycarbonyl)-5-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid](/img/structure/B14027242.png)
